Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1246372-73-5
VCID: VC0087792
InChI: InChI=1S/C21H31BF3N3O4/c1-18(2,3)30-17(29)28-10-8-27(9-11-28)16-15(21(23,24)25)12-14(13-26-16)22-31-19(4,5)20(6,7)32-22/h12-13H,8-11H2,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C(F)(F)F
Molecular Formula: C21H31BF3N3O4
Molecular Weight: 457.301

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

CAS No.: 1246372-73-5

Cat. No.: VC0087792

Molecular Formula: C21H31BF3N3O4

Molecular Weight: 457.301

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate - 1246372-73-5

Specification

CAS No. 1246372-73-5
Molecular Formula C21H31BF3N3O4
Molecular Weight 457.301
IUPAC Name tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C21H31BF3N3O4/c1-18(2,3)30-17(29)28-10-8-27(9-11-28)16-15(21(23,24)25)12-14(13-26-16)22-31-19(4,5)20(6,7)32-22/h12-13H,8-11H2,1-7H3
Standard InChI Key NINUNQDOTKZDNJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C(F)(F)F

Introduction

Structural Characteristics and Classification

Molecular Structure

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is characterized by a complex architecture featuring several key structural components:

  • A pyridine ring with two key substituents: a trifluoromethyl group at position 3 and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5

  • A piperazine ring connected to position 2 of the pyridine

  • A tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the piperazine ring

This molecular architecture shares partial similarity with tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate, which has been documented in chemical databases with CID 60441266 . The key difference is the addition of the boronic ester moiety at position 5 of the pyridine ring, which significantly alters the compound's reactivity profile and potential applications.

Functional Group Analysis

The compound contains multiple functional groups that contribute to its chemical properties:

Functional GroupPositionExpected Properties
TrifluoromethylPosition 3 of pyridineElectron-withdrawing, increases lipophilicity, metabolic stability
Boronic esterPosition 5 of pyridineSite for cross-coupling reactions, nucleophilic center
PiperazineConnected to C-2 of pyridineBasic nitrogen, potential hydrogen bond acceptor/donor
Boc groupOn piperazine N-1Acid-labile protecting group, lipophilic

The combination of these functional groups creates a molecule with unique reactivity patterns and potential applications in medicinal chemistry and organic synthesis.

Predicted Physicochemical Properties

General Properties

Based on its structural components, the following physicochemical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular Weight~457.32 g/molCalculated from chemical formula
AppearanceLikely a crystalline solidBased on related compounds
SolubilityModerate solubility in organic solvents (DCM, THF, acetonitrile); poor water solubilityBased on lipophilic groups (Boc, CF₃, boronic ester)
StabilitySensitive to strong acids (Boc deprotection); moisture sensitive (boronic ester)Based on functional group reactivity

The trifluoromethyl group present in the molecule significantly affects its electronic properties, as seen in the related compound tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate .

Spectroscopic Characteristics

Predicted key spectroscopic features include:

  • ¹H NMR would show:

    • Complex signals for the piperazine protons (typically δ 3.2-3.6 ppm)

    • Singlet for tert-butyl protons (typically δ 1.4-1.5 ppm)

    • Singlet for the four methyl groups of the boronic ester (typically δ 1.2-1.3 ppm)

    • Aromatic signals for the pyridine protons (typically δ 7.5-8.5 ppm)

  • ¹³C NMR would display:

    • Quaternary carbon of CF₃ group (typically δ 120-130 ppm)

    • Carbon signals from the pyridine ring (typically δ 120-160 ppm)

    • Characteristic signals for the Boc carbonyl (typically δ 155-160 ppm)

    • Signals for the boronic ester carbons (typically δ 80-85 ppm for quaternary carbons)

    • tert-butyl carbon signals (typically δ 28-30 ppm for methyls, δ 80-85 ppm for quaternary carbon)

  • ¹⁹F NMR would show a characteristic signal for the CF₃ group (typically around δ -60 ppm)

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of the title compound likely involves multiple steps with potential retrosynthetic disconnections:

Synthetic ApproachKey DisconnectionStarting Materials
Approach 1Borylation of pre-formed pyridine derivativetert-Butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate ; Borylation agent
Approach 2Piperazine coupling with borylated pyridine5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine; N-Boc-piperazine
Approach 3Late-stage protection4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine; Boc₂O

Key Synthetic Steps

The synthesis would likely involve several key reactions:

  • Borylation of the pyridine ring:

    • Iridium-catalyzed C-H borylation

    • Miyaura borylation of a halogenated precursor

  • Installation of the piperazine unit:

    • Nucleophilic aromatic substitution (SNAr) if starting with a halogenated pyridine

    • Buchwald-Hartwig coupling for more challenging substrates

  • Protection of the piperazine nitrogen:

    • Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base

The synthesis of related piperazine compounds typically involves functionalizing a pre-formed piperazine ring, often through nucleophilic substitution reactions under basic conditions.

Structural FeaturePharmaceutical Relevance
TrifluoromethylpyridineEnhances metabolic stability, increases lipophilicity, modulates electronic properties
PiperazineCommon in CNS-active compounds, can improve solubility, provides H-bond acceptor sites
Boronic esterEnables diverse functionalization, potential for pro-drug strategies
Boc groupProtecting group, removed to expose secondary amine for further functionalization

Analytical Characterization Techniques

Chromatographic Analysis

For identification and purity assessment, the following chromatographic techniques would be applicable:

  • HPLC analysis:

    • Reverse-phase C18 column

    • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

    • Detection: UV (typically 254-280 nm) and mass spectrometry

  • TLC analysis:

    • Stationary phase: Silica gel

    • Mobile phase: Ethyl acetate/hexanes or DCM/methanol mixtures

    • Visualization: UV and staining (e.g., KMnO₄, vanillin)

Advanced Spectroscopic Techniques

Complete characterization would likely employ:

  • High-resolution mass spectrometry (HRMS)

    • Expected molecular ion: [M+H]⁺ corresponding to C₂₃H₃₃BF₃N₃O₄

    • Characteristic fragmentation pattern including loss of t-butyl (M-57) and Boc (M-101) groups

  • Two-dimensional NMR spectroscopy

    • HSQC for carbon-hydrogen correlations

    • HMBC for long-range correlations to establish connectivity

    • NOESY for spatial relationships between protons

Structural Comparisons and Relationships

Comparison with Related Compounds

CompoundStructural RelationshipKey Differences
tert-Butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylateParent compoundLacks boronic ester at position 5
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylateContains Boc-piperazineDifferent substituent at piperazine N-4; lacks pyridine and boronic ester
Various borylated heterocyclesContains boronic esterDifferent core structures

The structural similarities with tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (CID 60441266) suggest comparable basic properties, with the boronic ester introducing additional reactivity patterns .

Research and Development Considerations

Research Gaps and Future Directions

Current literature suggests several areas for investigation:

  • Optimization of synthetic routes:

    • Development of selective borylation procedures

    • One-pot methodologies for more efficient synthesis

  • Application development:

    • Exploration of cross-coupling reactions

    • Development as a building block for medicinal chemistry

    • Investigation of potential biological activities

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